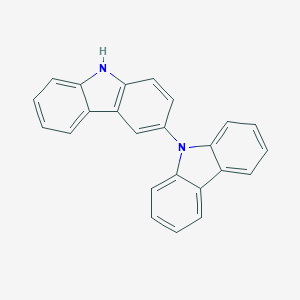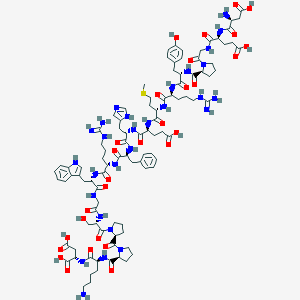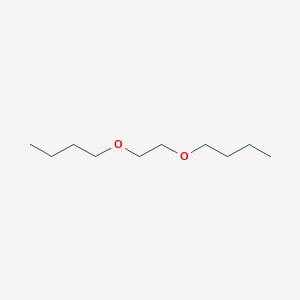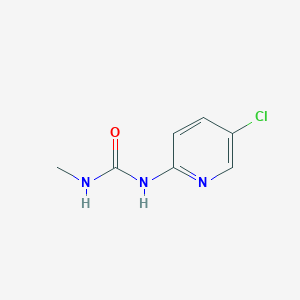
1-(5-Chloro-2-pyridyl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-pyridyl)-3-methylurea, also known as CMU, is a chemical compound that has been widely studied for its potential pharmacological properties. CMU is a derivative of pyridine and urea and has been shown to have various biochemical and physiological effects.
科学研究应用
1-(5-Chloro-2-pyridyl)-3-methylurea has been extensively studied for its potential pharmacological properties. It has been shown to have anticonvulsant, antinociceptive, and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to have anticancer properties and has been studied as a potential anticancer agent.
作用机制
The exact mechanism of action of 1-(5-Chloro-2-pyridyl)-3-methylurea is not fully understood, but it is believed to act on the GABAergic system. 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which may contribute to its anticancer properties.
生化和生理效应
1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been shown to decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects. In addition, 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anticancer properties.
实验室实验的优点和局限性
One advantage of using 1-(5-Chloro-2-pyridyl)-3-methylurea in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to reproduce in the laboratory. Another advantage is that it has been extensively studied for its potential pharmacological properties, which makes it a promising candidate for further research. One limitation of using 1-(5-Chloro-2-pyridyl)-3-methylurea in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its pharmacological properties.
未来方向
There are several future directions for the study of 1-(5-Chloro-2-pyridyl)-3-methylurea. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use as an anticancer agent. In addition, further research is needed to fully understand its mechanism of action and to design experiments that specifically target its pharmacological properties. Overall, 1-(5-Chloro-2-pyridyl)-3-methylurea is a promising compound with potential applications in various fields of research.
合成方法
The synthesis of 1-(5-Chloro-2-pyridyl)-3-methylurea involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The resulting compound is then reacted with methylamine to form 1-(5-chloro-2-pyridyl)-3-methylurea. The synthesis method has been well established and can be easily reproduced in the laboratory.
属性
CAS 编号 |
17771-34-5 |
|---|---|
产品名称 |
1-(5-Chloro-2-pyridyl)-3-methylurea |
分子式 |
C7H8ClN3O |
分子量 |
185.61 g/mol |
IUPAC 名称 |
1-(5-chloropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8ClN3O/c1-9-7(12)11-6-3-2-5(8)4-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChI 键 |
GRPWTVWAOMIJHR-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
规范 SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
其他 CAS 编号 |
17771-34-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
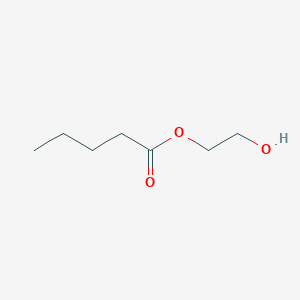
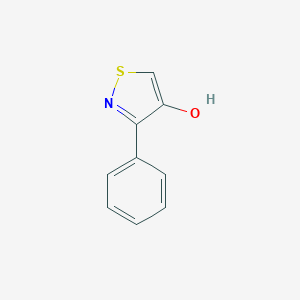
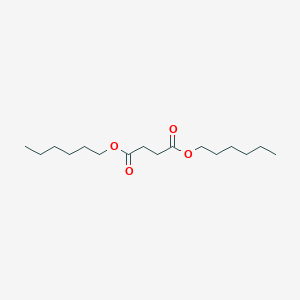
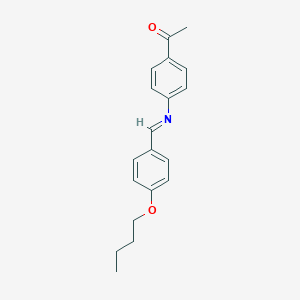
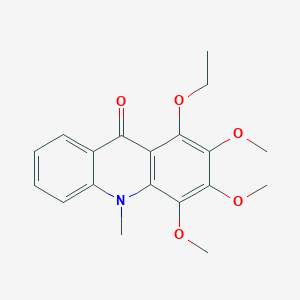
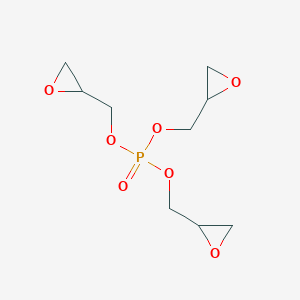
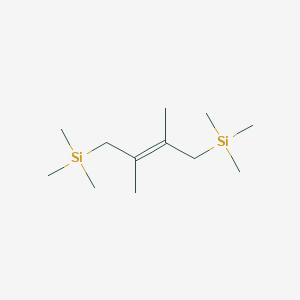
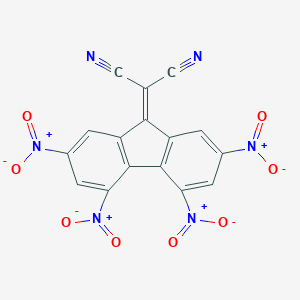
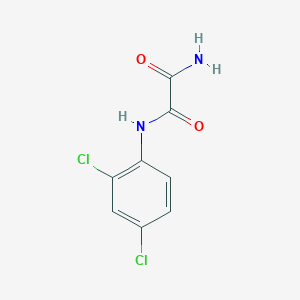
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
